1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile
CAS No.:
Cat. No.: VC18565829
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 1-benzyl-3-hydroxypyrrolidine-3-carbonitrile |
| Standard InChI | InChI=1S/C12H14N2O/c13-9-12(15)6-7-14(10-12)8-11-4-2-1-3-5-11/h1-5,15H,6-8,10H2 |
| Standard InChI Key | SRSBLNXIXUOPLY-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1(C#N)O)CC2=CC=CC=C2 |
Introduction
1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a carbonitrile functional group. Its molecular formula is C12H14N2O, and it has a molecular weight of approximately 202.25 g/mol . This compound is of interest in medicinal chemistry due to its unique structure and potential biological activities.
Synthesis and Reactions
The synthesis of 1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile can be achieved through various methods, often involving the use of specific reagents for oxidation, reduction, and substitution reactions. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biological Activities and Applications
Compounds with similar structures to 1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile often exhibit significant biological activities, making them potential candidates for drug development. Interaction studies are crucial for understanding how these compounds interact with biological targets, which helps determine their therapeutic potential and safety profiles.
Comparison with Similar Compounds
1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile shares structural similarities with several other compounds, each with distinct properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Benzylpyrrolidine | Lacks hydroxyl and carbonitrile groups | Different reactivity and biological activity |
| 1-Benzyl-3-hydroxypyrrolidine | Lacks carbonitrile group | Enhanced solubility due to hydroxyl group |
| 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid | Contains carboxylic acid instead of carbonitrile | Different pharmacokinetic properties |
| Ethyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate | Contains ethyl ester group | Affects solubility and reactivity |
Research Findings and Future Directions
Research on 1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile is ongoing, focusing on its potential biological activities and applications in medicinal chemistry. The compound's unique combination of functional groups contributes to its distinct chemical and biological properties, making it valuable for further research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume